2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene
Overview
Description
2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene, also known as spiro-OMeTAD, is an organic semiconductor that has become an essential part of thin-film electronic devices . It is particularly used as a hole transport layer (HTL) in perovskite solar cells (PSCs), where it represents one of the major bottlenecks to further enhancements in both device stability and efficiency .
Molecular Structure Analysis
Spiro-OMeTAD is a spirobifluorene derivative . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
Spiro-OMeTAD is used in PSCs as a hole transport material (HTM). The hole mobility of amorphous spiro-OMeTAD remains low, which may result in severe charge recombination .Scientific Research Applications
Perovskite Solar Cells
This compound is a key component in the development of perovskite solar cells (PSCs) . It is used as a hole transport layer (HTL) , which plays a crucial role in extracting holes from perovskite to metal electrodes, thus reducing non-radiative recombination at the interface and achieving high efficiency of devices .
Organic Semiconductors
As an organic semiconductor , this compound has become an essential part of thin-film electronic devices . Its properties contribute to a growing understanding of the mechanisms that enable their success as HTLs .
High Efficiency Devices
The compound has remained at the forefront of developing high efficiency devices for almost a decade . It is one of the first successful HTLs used in PSCs .
Doping Strategies and Mechanisms
The compound is involved in various doping strategies and mechanisms . Its interactions with dopants, the perovskite, and environmental stressors are critical for the success of HTL materials .
Degradation Pathways
Understanding the degradation pathways of this compound is crucial for improving the stability, efficiency, and commercialization of PSCs .
Design of Future Generation HTLs
The properties of this compound provide a clear set of guiding principles for the development of future generation HTLs . Applying these design strategies to produce more advanced HTLs will be essential to further improve the stability, efficiency, and commercialization of PSCs .
Mechanism of Action
Target of Action
The primary target of 2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene, also known as 2,2’-MeO-Spiro-TPD, is to serve as a hole transport material (HTM) in perovskite solar cells (PSCs) . It plays a crucial role in transporting positive charges (holes) from the active layer to the electrode .
Mode of Action
2,2’-MeO-Spiro-TPD interacts with its target by facilitating the movement of holes. It is often doped with metal bis(trifluoromethanesulfonyl)imide (M(TFSI)n) salts, which helps generate active radical cation HTM species . This doping deepens its HOMO by 420 meV, potentially providing better energetic alignment at the interface .
Biochemical Pathways
In the context of PSCs, the biochemical pathways are replaced by electronic pathways. The compound affects the hole transport pathway, enhancing the efficiency of hole transport and reducing charge recombination .
Pharmacokinetics
While pharmacokinetics typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, we can discuss the analogous properties of 2,2’-MeO-Spiro-TPD in PSCs. The compound exhibits good thermal stability and hole mobility, which are crucial for its function as an HTM .
Result of Action
The result of the action of 2,2’-MeO-Spiro-TPD is the efficient transport of holes, leading to high power conversion efficiency (PCE) in PSCs . Its use has contributed to the development of high-efficiency devices .
Action Environment
The action of 2,2’-MeO-Spiro-TPD is influenced by environmental factors such as temperature and light intensity. Its interactions with dopants, the perovskite, and environmental stressors are crucial for its success as an HTM . Understanding these interactions can guide the development of future generation HTMs .
Future Directions
properties
IUPAC Name |
2-N,2-N,2-N',2-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H42N2O4/c1-56-41-23-13-35(14-24-41)54(36-15-25-42(57-2)26-16-36)39-21-31-47-45-9-5-7-11-49(45)53(51(47)33-39)50-12-8-6-10-46(50)48-32-22-40(34-52(48)53)55(37-17-27-43(58-3)28-18-37)38-19-29-44(59-4)30-20-38/h5-34H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSXNLBKCNVUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H42N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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